11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties . This particular compound is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom attached to the phenyl ring.
Preparation Methods
The synthesis of benzodiazepines, including 11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, typically involves the cyclization of aminobenzophenones. One common method is the continuous flow synthesis, which allows for efficient production of benzodiazepines . This method involves a combination of a nucleophilic aromatic substitution (S_NAr) reaction to produce a nitrodiarylamine intermediate, followed by reduction of the nitro group and subsequent cyclocondensation .
Chemical Reactions Analysis
Benzodiazepines, including 11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, undergo various chemical reactions such as oxidation, reduction, and substitution . Common reagents used in these reactions include bromoacetyl chloride for acylation and ammonia for cyclization . The major products formed from these reactions are typically other benzodiazepine derivatives with different substituents on the phenyl ring.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Benzodiazepines are widely used for their anxiolytic and hypnotic properties . They are also used in the treatment of various mental disorders such as schizophrenia and anxiety . Additionally, benzodiazepines have been studied for their potential antiproliferative effects against cellular tumors .
Mechanism of Action
The mechanism of action of benzodiazepines involves the enhancement of gamma-aminobutyric acid (GABA) receptor responses . This leads to an increase in the opening frequency of GABA-activated chloride channels, resulting in a calming effect on the nervous system . The molecular targets of benzodiazepines are primarily the GABA-A receptors, which play a crucial role in mediating their pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, and oxazepam . These compounds share the benzodiazepine core structure but differ in their substituents, which can affect their pharmacological properties. For example, clonazepam is known for its use in treating seizures and panic disorders , while diazepam is commonly used for its anxiolytic and muscle relaxant effects .
Properties
CAS No. |
82408-06-8 |
---|---|
Molecular Formula |
C21H21ClN2O |
Molecular Weight |
352.9g/mol |
IUPAC Name |
6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H21ClN2O/c1-21(2)11-17-19(18(25)12-21)20(13-7-3-4-8-14(13)22)24-16-10-6-5-9-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3 |
InChI Key |
JNFHSCFXVNXKOA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.